Cas no 2877659-30-6 (4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine)
![4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine structure](https://ja.kuujia.com/scimg/cas/2877659-30-6x500.png)
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine 化学的及び物理的性質
名前と識別子
-
- 2877659-30-6
- AKOS040882031
- F6806-7759
- 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine
- 4-Morpholinyl(1-pyrazolo[1,5-a]pyrimidin-5-yl-3-pyrrolidinyl)methanone
-
- インチ: 1S/C15H19N5O2/c21-15(18-7-9-22-10-8-18)12-2-5-19(11-12)13-3-6-20-14(17-13)1-4-16-20/h1,3-4,6,12H,2,5,7-11H2
- InChIKey: PFSSBOUJFYOBHK-UHFFFAOYSA-N
- ほほえんだ: C(N1CCOCC1)(C1CCN(C2C=CN3N=CC=C3N=2)C1)=O
計算された属性
- せいみつぶんしりょう: 301.15387487g/mol
- どういたいしつりょう: 301.15387487g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 22
- 回転可能化学結合数: 2
- 複雑さ: 415
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 63Ų
じっけんとくせい
- 密度みつど: 1.46±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 2.21±0.30(Predicted)
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6806-7759-2mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 2mg |
$88.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-5μmol |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-1mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6806-7759-40mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 40mg |
$210.0 | 2023-09-07 | ||
Life Chemicals | F6806-7759-2μmol |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 2μmol |
$85.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-20μmol |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-3mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-15mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-10μmol |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 10μmol |
$103.5 | 2023-09-07 | ||
Life Chemicals | F6806-7759-25mg |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine |
2877659-30-6 | 25mg |
$163.5 | 2023-09-07 |
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
9. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholineに関する追加情報
Introduction to 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine (CAS No. 2877659-30-6)
4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine, identified by its Chemical Abstracts Service (CAS) number 2877659-30-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of heterocyclic molecules characterized by its intricate structural framework, which includes fused rings and functional groups that contribute to its unique chemical properties and biological activities.
The molecular structure of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine consists of a pyrazolo[1,5-a]pyrimidine core linked to a pyrrolidine moiety through a carbonyl group, which is further substituted with a morpholine ring. This arrangement creates a multi-functional scaffold that is highly versatile for drug discovery and development. The presence of nitrogen-containing heterocycles in the molecule not only enhances its binding affinity to biological targets but also contributes to its stability and bioavailability.
In recent years, there has been a growing interest in exploring the pharmacological potential of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine due to its structural similarity to known bioactive compounds. Researchers have been investigating its potential applications in treating various diseases, including cancer, inflammation, and neurological disorders. The compound's ability to interact with multiple biological pathways makes it an attractive candidate for developing novel therapeutic agents.
One of the most compelling aspects of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine is its role as a key intermediate in the synthesis of more complex pharmacophores. The pyrazolo[1,5-a]pyrimidine scaffold is particularly well-studied for its antimicrobial and anti-inflammatory properties, while the morpholine group is known for its ability to enhance drug solubility and permeability across biological membranes. By combining these features, the compound offers a promising platform for designing next-generation drugs with improved efficacy and reduced side effects.
Recent studies have highlighted the compound's potential in oncology research. The pyrazolo[1,5-a]pyrimidine core has been shown to inhibit kinases and other enzymes involved in tumor growth and progression. Additionally, the morpholine substituent may enhance the compound's ability to cross the blood-brain barrier, making it suitable for treating central nervous system disorders. These findings have prompted further investigation into the development of derivatives of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine that could be used in clinical trials.
The synthesis of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the pyrazolo[1,5-a]pyrimidine ring through cyclocondensation reactions, followed by functionalization with a pyrrolidine unit via carbonylation. The final step involves introducing the morpholine group through nucleophilic substitution or other coupling reactions. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to optimize yield and purity.
The pharmacokinetic properties of 4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine are another area of active research. Studies have shown that the compound exhibits moderate solubility in water and lipids, which suggests potential for oral administration. Additionally, preliminary data indicate that it has a reasonable half-life in vivo, allowing for sustained therapeutic effects. These characteristics make it an ideal candidate for further development into a drug candidate.
In conclusion,4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine (CAS No. 2877659-30-6) represents a significant advancement in pharmaceutical chemistry due to its complex structure and diverse biological activities. Its potential applications in treating various diseases, coupled with its favorable pharmacokinetic properties, make it a promising candidate for future drug development. As research continues to uncover new insights into its mechanisms of action,4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine is poised to play a crucial role in shaping the next generation of therapeutics.
2877659-30-6 (4-(1-{pyrazolo[1,5-a]pyrimidin-5-yl}pyrrolidine-3-carbonyl)morpholine) 関連製品
- 1337439-07-2(3-Cyclobutylpiperidine)
- 13231-81-7(3-Methyl-1-hexanol)
- 1152583-73-7(6,7-dimethyl-3,4-dihydro-2H-1-benzothiopyran-4-one)
- 2680731-25-1(2-(2,2,2-trifluoroacetamido)methylpyridine-3-carboxylic acid)
- 2877750-17-7(4-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)oxy]pyridine-2-carbonitrile)
- 1197956-24-3(4-(Dimethylphosphoryl)-2-methylaniline)
- 1261787-23-8(3-(Chloromethyl)-2-(trifluoromethyl)naphthalene)
- 2172216-62-3(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamidocyclopropane-1-carboxylic acid)
- 2171689-79-3(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-(2-hydroxyethyl)butanamidoacetic acid)
- 1404119-50-1(Benzo[b]thiophene, 6-bromo-5-fluoro-)



